2-[4-Hydroxy-2-(hydroxymethyl)-6-(8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
CAS No.:
Cat. No.: VC16516425
Molecular Formula: C45H72O17
Molecular Weight: 885.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C45H72O17 |
|---|---|
| Molecular Weight | 885.0 g/mol |
| IUPAC Name | 2-[4-hydroxy-2-(hydroxymethyl)-6-(8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
| Standard InChI | InChI=1S/C45H72O17/c1-19-9-14-44(55-18-19)22(4)45(54)29(62-44)16-27-25-8-7-23-15-24(10-12-42(23,5)26(25)11-13-43(27,45)6)58-41-38(61-40-35(52)33(50)31(48)21(3)57-40)36(53)37(28(17-46)59-41)60-39-34(51)32(49)30(47)20(2)56-39/h7,19-22,24-41,46-54H,8-18H2,1-6H3 |
| Standard InChI Key | NABPSKKFOWENEB-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)O)C)OC1 |
Introduction
The compound 2-[4-Hydroxy-2-(hydroxymethyl)-6-(8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol is a complex organic molecule with a unique structure. This compound belongs to a class of molecules known for their intricate ring systems and multiple hydroxyl groups, which contribute to its potential biological activities and chemical properties.
Biological Activities and Potential Applications
While specific biological activities of this compound are not detailed in the available literature, compounds with similar structures often exhibit:
-
Antioxidant Properties: Due to the presence of hydroxyl groups, which can donate electrons to neutralize free radicals.
-
Pharmacological Effects: Complex ring systems and hydroxyl groups may interact with biological targets, such as enzymes or receptors.
Potential Applications
-
Pharmaceutical Research: The unique structure of this compound could be explored for potential therapeutic applications, such as anticancer or anti-inflammatory agents.
-
Natural Product Chemistry: As part of a broader class of compounds found in nature, it may contribute to understanding the biosynthesis and ecological roles of similar molecules.
Research Findings and Challenges
Research on this specific compound is limited, and detailed studies on its synthesis, biological activities, and chemical properties are needed. Challenges include:
-
Synthetic Complexity: The intricate structure poses significant challenges for chemical synthesis.
-
Biological Assays: Conducting thorough biological assays to determine its potential applications and safety profile.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume